

Advanced Fragmentation Profiling of C₆H₉ClN₂O: A Comparative Mass Spectrometry Guide

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | 1-(5-chloro-1-methyl-1H-imidazol-2-yl)ethan-1-ol |
| CAS No.: | 41507-44-2 |
| Cat. No.: | B3007349 |

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Executive Summary & Product Identity

Target Molecule: 1-(3-Chloro-2-hydroxypropyl)imidazole Formula: C₆H₉ClN₂O Exact Mass: 160.0403 (Monoisotopic, ³⁵Cl) Context: A critical process impurity in the synthesis of Ornidazole and related nitroimidazole drugs, originating from the reaction of imidazole (lacking the nitro/methyl groups) with epichlorohydrin.

This guide compares the MS/MS fragmentation performance of the target impurity against its structural analogs (Parent Drug and Hydrolyzed Degradants). By establishing a definitive fragmentation fingerprint, researchers can distinguish this genotoxic-risk alkylating agent from benign metabolites.

Experimental Methodology (Self-Validating Protocol)

To replicate the fragmentation data described below, use the following standardized LC-MS/MS workflow. This protocol ensures high-confidence identification through orthogonal validation (Isotope fidelity + Fragmentation logic).

Step 1: Ionization Source Parameters (ESI+)

- Instrument: Triple Quadrupole (QqQ) or Q-TOF.

- Ion Mode: Positive Electrospray Ionization (ESI+).
- Spray Voltage: 3.5 kV (Ensures soft ionization of the labile chloride).
- Capillary Temp: 300°C.
- Validation Check: Verify the precursor ion cluster. You must observe a characteristic 3:1 intensity ratio at m/z 161.0 (Cl) and m/z 163.0 (Cl). If this ratio is absent, the analyte is not C₆H₉CIN₂O.

Step 2: Collision Induced Dissociation (CID)

- Collision Gas: Nitrogen or Argon.
- Collision Energy (CE) Ramp:
 - Low (10-15 eV): Preserves the molecular ion and isotope pattern.
 - Medium (20-30 eV): Promotes HCl elimination (Diagnostic transition).
 - High (40+ eV): Shatters the core ring structure (Fingerprinting).

Deep Dive: The Fragmentation Pattern (The "Product")

The fragmentation of C₆H₉CIN₂O is driven by the lability of the alkyl chloride and the stability of the aromatic imidazole ring.

Primary Pathway: The "Diagnostic" Elimination

- Precursor: m/z 161
- Transition: Loss of neutral Hydrochloric Acid (HCl, 36 Da).
- Product Ion: m/z 125

- Mechanism: Intramolecular nucleophilic attack by the hydroxyl oxygen or imidazole nitrogen onto the chloromethyl group, expelling HCl. This is the Quantifier Ion for MRM methods due to its high abundance.

Secondary Pathway: The "Fingerprint" Cleavage

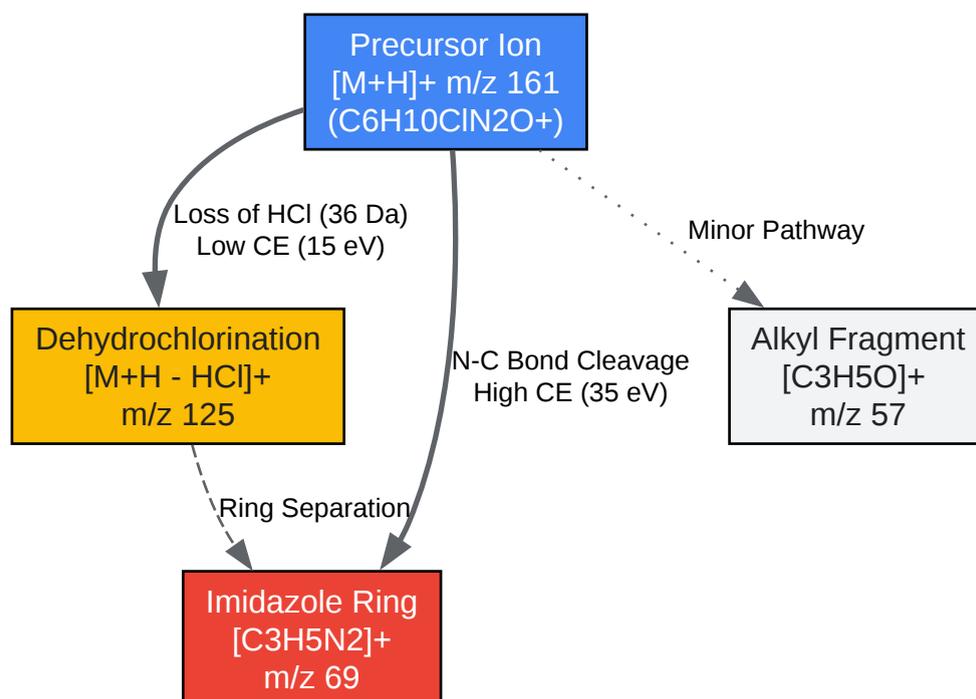
- Transition: Cleavage of the N-C alkyl bond.
- Product Ion:m/z 69

(Imidazole Ring)

- Mechanism: At higher collision energies, the alkyl side chain is severed, leaving the protonated imidazole ring. This is the Qualifier Ion, confirming the core structure lacks the nitro/methyl substituents of the parent drug.

Visualization of Fragmentation Pathways

The following diagram illustrates the mechanistic flow, validated by the energetics of bond dissociation.



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Caption: Mechanistic fragmentation pathway of 1-(3-Chloro-2-hydroxypropyl)imidazole under ESI-MS/MS conditions.

Comparative Performance Analysis

This section compares the fragmentation signature of C₆H₉ClN₂O against its primary "Alternatives"—the parent drug and related impurities. This comparison demonstrates why m/z 161 → 125 is the superior monitoring transition.

Comparison 1: Vs. Ornidazole (Parent Drug)[1][2][3]

- Alternative: Ornidazole (
 , MW 219.6).[1]
- Performance Gap:
 - Ornidazole Fragmentation: Dominated by the loss of the Nitro group (
 , 46 Da) and the loss of the chloropropyl chain.
 - Distinction: The impurity C₆H₉ClN₂O lacks the nitro group. Therefore, it never exhibits the characteristic
 loss seen in the parent.
 - Result: High specificity. A method monitoring m/z 161 → 125 will have zero cross-talk from the parent drug, unlike methods relying solely on retention time.

Comparison 2: Vs. Hydrolyzed Diol Impurity

- Alternative: Ornidazole Diol (Cl replaced by OH,
).
- Performance Gap:
 - Isotope Blindness: The Diol lacks chlorine, showing no
 Cl isotope peak (M+2).

- Fragmentation: The Diol loses (18 Da) rather than (36 Da).
- Result: The presence of the m/z 125 fragment (Loss of 36) is a definitive "binary switch" for identifying the presence of the reactive Chloride moiety, which is the key genotoxic concern.

Summary Data Table

| Feature | Target: C6H9ClN2O | Alt: Ornidazole (Parent) | Alt: Hydrolyzed Diol |
|-----------------|-------------------|--------------------------|----------------------|
| Precursor (m/z) | 161 | 220 | 202 |
| Isotope Pattern | Yes (3:1 Cl) | Yes (3:1 Cl) | No (Cl absent) |
| Primary Loss | -36 Da (HCl) | -46 Da () | -18 Da () |
| Key Fragment | 125 | 128 | 184 |
| Detection Risk | High (Genotoxic) | Low (API) | Low (Benign) |

References

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